molecular formula C12H12ClN3O4S B2589956 4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide CAS No. 4793-47-9

4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide

Cat. No.: B2589956
CAS No.: 4793-47-9
M. Wt: 329.76
InChI Key: XLMLTTDNKUCGBT-UHFFFAOYSA-N
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Description

4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide is a synthetic compound with the molecular formula C12H12ClN3O4S and a molecular weight of 329.76 g/mol. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide typically involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps include:

    Starting Materials: 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation.

    Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an organic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide can be compared with other similar compounds, such as:

    2-Furfurylamino-4-chloro-5-sulfamoylbenzoic acid: Similar structure but different functional groups, leading to different chemical and biological properties.

    4-Chloro-2-aminobenzamide: Lacks the furfuryl and sulfamoyl groups, resulting in distinct reactivity and applications.

    Sulfanilamide derivatives: Share the sulfamoyl group but differ in other structural aspects, affecting their overall properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c13-9-5-10(16-6-7-2-1-3-20-7)8(12(14)17)4-11(9)21(15,18)19/h1-5,16H,6H2,(H2,14,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMLTTDNKUCGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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